molecular formula C11H12O2 B2959934 (E)-5-phenylpent-3-enoic acid CAS No. 167781-60-4

(E)-5-phenylpent-3-enoic acid

Cat. No.: B2959934
CAS No.: 167781-60-4
M. Wt: 176.215
InChI Key: VWWLQJZGLBUHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-phenylpent-3-enoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.215. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis in Organic Synthesis

The synthesis of sulfonated isobenzofuran-1(3H)-ones involves starting from vinylbenzoic acids, including 5-phenylhex-5-enoic acid, under photocatalysis with visible light. This process, facilitated by a photocatalyst, aids in the formation of desired products in good yields, demonstrating the role of (E)-5-phenylpent-3-enoic acid in photocatalytic organic synthesis (Zhang, Zhou, & Wu, 2018).

Antibacterial Activity

The compound was used in the synthesis of biologically active oxadiazoles. These compounds, including derivatives of this compound, exhibited significant antimicrobial activity, particularly against E. coli, highlighting its potential in antibacterial research (Banday, Mattoo, & Rauf, 2010).

Role in Cancer Research

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effect on human tumor cell lines. These derivatives showed notable inhibitory activity, suggesting the compound's importance in cancer research and drug development (Abdel-Atty et al., 2014).

Solar Cell Applications

In the context of dye-sensitized solar cells, derivatives of this compound have been utilized in donor-acceptor organic dyes. These dyes demonstrated enhanced power conversion efficiencies and regeneration rates, underlining the compound's relevance in renewable energy research (Robson et al., 2013).

Luminescent Molecular Crystals

The synthesis of a compound structurally similar to this compound was used to create organic molecular crystals with stable photoluminescence. This underscores the potential of this compound derivatives in the field of materials science, particularly in creating luminescent materials (Zhestkij et al., 2021).

Asymmetric Synthesis in Chemistry

This compound and its derivatives have been a focus in the study of asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. This is particularly relevant in the development of pharmaceuticals and biologically active molecules (Matteoli et al., 1984).

Properties

IUPAC Name

(E)-5-phenylpent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWLQJZGLBUHNN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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